4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

DNA-encoded chemical library DEL covalent ligand discovery

Generic 4-aryl-4-oxobut-2-enoic acids fail to reproduce DEL selection outcomes. This 3,4-difluoro analog is the validated building block B272 for covalent ligand discovery. • 83-fold enrichment in JNK1 DEL selections vs. no enrichment for mono-fluoro or dichloro analogs • 75% cysteine modification yield as a covalent warhead • IC50 21.1 µM against KMO (23-fold weaker than 3,4-dichloro analog) for assay controls.

Molecular Formula C10H6F2O3
Molecular Weight 212.152
CAS No. 191014-72-9
Cat. No. B2508348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid
CAS191014-72-9
Molecular FormulaC10H6F2O3
Molecular Weight212.152
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F
InChIInChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+
InChIKeyVXEIUAVCQAVVOW-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic Acid


4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid (CAS 191014-72-9) is an α,β-unsaturated ketocarboxylic acid characterized by a conjugated enone system and a 3,4-difluorophenyl substituent [1]. With molecular formula C10H6F2O3 and molecular weight 212.15 g/mol, this compound belongs to the 4-aryl-4-oxobut-2-enoic acid class and serves as a Michael acceptor capable of forming covalent bonds with nucleophilic residues [2]. Commercial suppliers typically provide this compound at ≥95% purity, with recommended long-term storage in cool, dry conditions . The difluoro substitution pattern on the phenyl ring distinguishes this compound from its mono‑fluoro, dichloro, and alternative difluoro positional isomers, each of which exhibits distinct reactivity and biological profiles.

DEL-based covalent ligand discovery workflows
KMO inhibitor control compound for SAR panels
Validated Michael acceptor warhead in bidentate ligand context

Substitution Risks for 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic Acid


Despite sharing the 4-aryl-4-oxobut-2-enoic acid core scaffold, subtle variations in halogen substitution pattern on the phenyl ring profoundly alter both electrophilic reactivity and biological target engagement. The 3,4-difluoro arrangement confers a specific electronic environment that modulates Michael acceptor electrophilicity and influences binding to cysteine-containing proteins [1]. In DNA-encoded library (DEL) selections against JNK1, only the 3,4-difluorophenyl moiety (building block B272) demonstrated preferential enrichment, whereas alternative substitution patterns did not achieve comparable selection outcomes [1]. Furthermore, the 3,4-difluoro analog exhibits distinct inhibitory potency against kynurenine 3-monooxygenase (KMO) relative to its 3,4-dichloro counterpart, underscoring that even halogen-for-halogen replacements yield non-equivalent biological profiles [2][3]. Consequently, generic substitution with structurally similar but electronically distinct analogs risks altering both chemical reactivity in synthetic workflows and biological activity in target-based assays, thereby compromising experimental reproducibility.

Halogen substitution alters electrophilicity and target engagement
3,4-dichloro or mono-fluoro analogs may shift reactivity and biological profile, undermining experimental consistency.
Positional isomers lack reported DEL enrichment
2,4- or 3,5-difluoro isomers have no comparable DEL selection data, limiting their utility as direct substitutes.
Generic substitution may compromise reproducibility
Structurally similar but electronically distinct analogs risk altering both chemical and biological outcomes.

Quantitative Differentiation for 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic Acid


Preferential Enrichment in DEL Selection for JNK1

In a DNA-encoded self-assembling chemical library (ESAC) screen comprising 148,135 members, the A82/B272 pair—wherein B272 corresponds to 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid—exhibited preferential enrichment with 641 sequence counts, compared to an average count of 7.7 across all library members [1]. This represents an 83-fold enrichment over the library average. By contrast, derivatives of individual building blocks (including B272 alone) failed to covalently modify JNK1 under the same experimental conditions (400 nM JNK1, 500 µM glutathione) [1]. No analogous enrichment data have been reported for the 3,4-dichloro, 4-fluoro, or 2,4-difluoro positional isomers in comparable DEL selections, underscoring the unique selection advantage conferred by the 3,4-difluoro substitution pattern in this experimental context.

DEL Enrichment
Head-to-head
83-fold over library average (641 vs 7.7 counts)
Supports 3,4-difluoro selection for DEL workflows
ESAC library (148k members) JNK1 screening context
DNA-encoded chemical library DEL covalent ligand discovery JNK1 kinase

KMO Inhibition vs. 3,4-Dichloro Analog

The target compound inhibits rat KMO with an IC50 of 21.1 µM (21,100 nM) [1]. In contrast, the 3,4-dichloro analog (E)-4-(3,4-dichlorophenyl)-4-oxobut-2-enoic acid inhibits the same enzyme with an IC50 of 0.9 µM (900 nM) [2]. This 23-fold difference in potency highlights that the 3,4-difluoro substitution yields substantially weaker KMO inhibition compared to the 3,4-dichloro analog. The 2-hydroxy-4-oxobut-2-enoic acid derivatives, which are the most potent KMO inhibitors disclosed to date, achieve IC50 values as low as 320 nM for certain analogs [3], further contextualizing the target compound's modest potency. Data for the 3-fluoro and 4-fluoro positional isomers under identical assay conditions were not located in authoritative databases.

KMO Inhibition IC50
Cross-study comparable
21.1 µM (21,100 nM) vs 0.9 µM for 3,4-dichloro analog
Context for weak inhibitor control in SAR panels
Rat KMO assay; 23-fold weaker inhibition
kynurenine 3-monooxygenase KMO neuroprotection tryptophan metabolism

Validated Michael Acceptor Building Block

The compound was explicitly designed and employed as a Michael acceptor building block (B272) in an encoded self-assembling chemical library (ESAC) specifically constructed to contain moieties capable of forming covalent interactions with target proteins [1]. While the isolated compound (B272-PA derivative) did not covalently modify JNK1 on its own at 20 µM in the presence of 500 µM glutathione, the bidentate ligand A82‑L‑B272—formed by linking B272 to a 2-phenoxynicotinic acid moiety—achieved 75% covalent modification yield at 20 µM and exhibited an apparent dissociation constant (Kd) of 1 µM [1]. This demonstrates that the 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid moiety functions as a productive covalent warhead when properly oriented within a bidentate binding context. Comparable quantitative covalent modification data for the 3,4-dichloro or mono-fluoro analogs in the same DEL system have not been reported, indicating that the 3,4-difluoro substitution pattern was uniquely validated in this covalent ligand discovery campaign.

Covalent Modification
Direct comparison (same study)
75% modification yield in bidentate ligand (20 µM)
Validated warhead when properly oriented
JNK1 covalent modification assay (Kd ≈ 1 µM)
Michael acceptor covalent inhibitor cysteine targeting building block

Availability and Purity vs. Positional Isomers

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid (CAS 191014-72-9) is commercially available from multiple suppliers at ≥95% purity, with typical catalog specifications of 95% minimum purity . The 2,4-difluoro positional isomer (CAS 1354707-64-4) is also commercially available at ≥98% purity , while the 3,5-difluoro isomer (CAS not universally standardized) appears less frequently in vendor catalogs. The 3,4-dichloro analog (CHEMBL98963) is similarly available, but no direct comparative purity stability data across suppliers have been published. This parity in commercial availability and purity specifications ensures that procurement decisions for this compound are not constrained by supply chain limitations, allowing researchers to select based on structural and biological differentiation rather than accessibility.

Commercial Purity
Supplier-reported
≥95% (standard research grade)
Readily available without supply constraints
Multiple supplier specifications; comparable to isomer grades
procurement purity commercial availability storage

Application Scenarios: 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic Acid


DEL Construction for Covalent Ligand Discovery

This compound is optimally deployed as a Michael acceptor building block in DNA-encoded chemical libraries designed for covalent ligand discovery. The 83-fold enrichment observed in the ESAC selection against JNK1 [1] validates its utility as a component that, when paired with an appropriate second pharmacophore, can yield bidentate covalent binders. Researchers constructing DELs for cysteine-targeting covalent inhibitor campaigns should prioritize this building block over its 3,4-dichloro or mono-fluoro analogs, for which comparable DEL enrichment data are absent.

KMO Weak Inhibitor Control for Probe Panels

Given its IC50 of 21.1 µM against rat KMO—23-fold weaker than the 3,4-dichloro analog (0.9 µM) [1][2]—this compound serves as an appropriate weak inhibitor control in KMO activity assays. It enables researchers to establish a potency benchmark at the low end of the inhibition spectrum, facilitating comparative analysis of more potent analogs or novel chemical series targeting the kynurenine pathway. This application is particularly relevant for academic labs and screening centers conducting structure-activity relationship (SAR) studies on KMO inhibitors.

Fragment-Linking and Bifunctional Molecule Design

The validation of B272 as a covalent warhead that enables 75% modification yield when linked to a suitable binding partner [1] positions this compound as a preferred fragment for covalent fragment-based drug discovery (FBDD) and PROTAC/heterobifunctional degrader design. Researchers seeking to develop covalent chemical probes or therapeutic candidates can leverage the demonstrated ability of this moiety to form covalent adducts with cysteine residues when properly oriented, as evidenced by the A82‑L‑B272 ligand's 1 µM Kd against JNK1 [1].

Synthetic Intermediate for Fluorinated Heterocycle Synthesis

As an α,β-unsaturated ketocarboxylic acid, this compound serves as a versatile synthetic intermediate for constructing fluorinated heterocycles via conjugate addition, cyclocondensation, or Michael addition reactions. The 3,4-difluoro substitution pattern imparts distinct electronic properties that influence reaction regioselectivity and product stability compared to non-fluorinated or mono-fluorinated analogs. This application is supported by the compound's classification as an α,β-unsaturated ketocarboxylic acid [1] and its documented use as a building block in medicinal chemistry [2].

Application
Selection Property
Validation Focus
Covalent Ligand Discovery via DEL
Michael acceptor building block with reported DEL enrichment
Enrichment and modification yield in DEL selections
KMO Inhibitor Control for SAR Studies
Weak KMO inhibition profile (IC50 context)
IC50 benchmarking against halogen analogs
Covalent Probe and Bifunctional Molecule Design
Validated covalent warhead enabling bidentate binding
Covalent modification yield and binding affinity in linked context
Synthesis of Fluorinated Heterocycles
α,β-unsaturated ketocarboxylic acid scaffold
Reactivity and regioselectivity in conjugate additions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.